An In-depth Technical Guide to the Chemical Structure Analysis of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate
An In-depth Technical Guide to the Chemical Structure Analysis of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate
This guide provides a comprehensive technical overview for the chemical structure analysis of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established analytical principles and provide a robust framework for the characterization of this and structurally related molecules.
Introduction
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a fluorinated derivative of the well-known ethyl piperidine-4-carboxylate scaffold. The introduction of the trifluoroacetyl group at the piperidine nitrogen significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The piperidine ring is a prevalent feature in a wide range of pharmaceuticals, and understanding the structural nuances of its derivatives is paramount for drug design and development.[1] This guide will detail the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular architecture.
The presence of the trifluoroacetyl group introduces a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the CF₃ group.[2][3]
Predicted NMR Data
The following tables summarize the predicted chemical shifts for Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate based on the analysis of structurally similar compounds. These predictions serve as a guide for spectral interpretation.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| H-2, H-6 (axial) | 3.6 - 3.8 | t | J ≈ 12-14 | Piperidine ring |
| H-2, H-6 (equatorial) | 4.0 - 4.2 | d | J ≈ 12-14 | Piperidine ring |
| H-3, H-5 (axial) | 1.6 - 1.8 | qd | J ≈ 12-14, 3-5 | Piperidine ring |
| H-3, H-5 (equatorial) | 1.9 - 2.1 | dt | J ≈ 12-14, 3-5 | Piperidine ring |
| H-4 | 2.5 - 2.7 | tt | J ≈ 11-13, 3-5 | Piperidine ring |
| -OCH₂CH₃ | 4.1 - 4.3 | q | J ≈ 7 | Ethyl ester |
| -OCH₂CH₃ | 1.2 - 1.4 | t | J ≈ 7 | Ethyl ester |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Assignment |
| C=O (ester) | 173 - 175 | Ethyl ester |
| C=O (amide) | 155 - 157 (q, J ≈ 35-40 Hz) | Trifluoroacetyl group |
| CF₃ | 115 - 117 (q, J ≈ 285-290 Hz) | Trifluoroacetyl group |
| -OCH₂CH₃ | 60 - 62 | Ethyl ester |
| C-2, C-6 | 42 - 45 | Piperidine ring |
| C-4 | 40 - 42 | Piperidine ring |
| C-3, C-5 | 27 - 29 | Piperidine ring |
| -OCH₂CH₃ | 13 - 15 | Ethyl ester |
| Fluorine (¹⁹F) | Predicted Chemical Shift (ppm) | Assignment |
| CF₃ | -70 to -75 | Trifluoroacetyl group |
Experimental Protocol: NMR Analysis
A systematic approach is crucial for obtaining high-quality NMR data.[4]
1.2.1. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point. For temperature-dependent studies, solvents like toluene-d₈ or DMSO-d₆ can be used.[4]
-
Concentration : For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[5] For ¹³C NMR, a more concentrated sample (10-20 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small plug of glass wool or a syringe filter to remove any particulate matter.[6][7]
1.2.2. NMR Acquisition Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are crucial.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂F₃NO₃ |
| Monoisotopic Mass | 251.0769 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+H]⁺ = 252.0842 |
Predicted Key Fragment Ions (MS/MS of [M+H]⁺):
The fragmentation of N-acyl piperidines is well-documented.[8] For Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate, the fragmentation is expected to be initiated by cleavage of the piperidine ring and loss of neutral fragments.
| m/z | Proposed Fragment | Notes |
| 206.0814 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |
| 156.0706 | [M+H - CF₃CO]⁺ | Loss of the trifluoroacetyl group |
| 97.0284 | [CF₃CO]⁺ | Trifluoroacetyl cation |
| 88.0390 | [C₄H₆NO]⁺ | Fragment from piperidine ring cleavage |
Experimental Protocol: LC-MS/MS Analysis
2.2.1. Sample Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2.2.2. LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS based structural analysis.
Chromatographic Analysis: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the synthesized compound and can be developed into a quantitative assay. Given the non-polar nature of the trifluoroacetyl group, a reverse-phase HPLC method is most suitable.[9]
Recommended HPLC Method
A gradient elution method on a C18 column will provide good resolution and peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation : Prepare the aqueous and organic mobile phases, ensuring they are filtered and degassed.
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
-
System Setup : Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Analysis : Inject the sample and run the gradient method.
-
Data Processing : Integrate the peak corresponding to the compound and any impurity peaks to calculate the purity as a percentage of the total peak area.
Conclusion
The structural elucidation of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system for confirming the compound's identity, structure, and purity. The methodologies and predicted data presented in this guide offer a robust framework for researchers in drug discovery and development to confidently characterize this and other novel fluorinated piperidine derivatives.
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Unknown Author. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wenzel, T. J. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Retrieved from [Link]
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